molecular formula C14H29NO4Si B595974 10-Isocyanatodecyltrimethoxysilane CAS No. 1310372-82-7

10-Isocyanatodecyltrimethoxysilane

Cat. No.: B595974
CAS No.: 1310372-82-7
M. Wt: 303.474
InChI Key: GUOFKJBNQHCAKJ-UHFFFAOYSA-N
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Description

10-Isocyanatodecyltrimethoxysilane is an organosilane compound with the chemical formula C14H29NO4Si. It is characterized by the presence of an isocyanate group and three methoxy groups attached to a silicon atom. This compound is commonly used as a coupling agent and surface modifier in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Isocyanatodecyltrimethoxysilane typically involves the reaction of decylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:

Decylamine+TrimethoxysilaneThis compound\text{Decylamine} + \text{Trimethoxysilane} \rightarrow \text{this compound} Decylamine+Trimethoxysilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with distillation columns to remove by-products and unreacted starting materials. The reaction mixture is typically heated to a temperature range of 80-120°C and maintained under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

10-Isocyanatodecyltrimethoxysilane undergoes several types of chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Addition: The isocyanate group can react with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Addition: Amines or alcohols under mild heating conditions.

Major Products Formed

Scientific Research Applications

10-Isocyanatodecyltrimethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion of organic coatings to inorganic substrates.

    Biology: Employed in the modification of biomaterials to enhance their biocompatibility.

    Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.

    Industry: Applied in the production of advanced composites, sealants, and adhesives

Mechanism of Action

The mechanism of action of 10-Isocyanatodecyltrimethoxysilane involves the formation of covalent bonds between the isocyanate group and nucleophilic groups on the surface of substrates. This results in the formation of strong interfacial bonds that enhance the mechanical properties and durability of the modified materials. The methoxy groups undergo hydrolysis and condensation reactions to form a stable siloxane network .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isocyanatopropyltrimethoxysilane
  • 3-Isocyanatopropyltriethoxysilane
  • 10-Isocyanatodecyltriethoxysilane

Uniqueness

Compared to similar compounds, 10-Isocyanatodecyltrimethoxysilane has a longer alkyl chain, which provides greater flexibility and hydrophobicity. This makes it particularly useful in applications where enhanced water repellency and flexibility are desired .

Properties

IUPAC Name

10-isocyanatodecyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOFKJBNQHCAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCN=C=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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